
3,6,9,12-Tetraoxahexadecan-1-ol, 15-methyl-, dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9,12-Tetraoxahexadecan-1-ol, 15-methyl-, dihydrogen phosphate is a chemical compound with the molecular formula C12H26O5. It is also known by other names such as tetraethylene glycol monobutyl ether and 2-(2-(2-butoxyethoxy)-ethoxy)-ethoxy)ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12-Tetraoxahexadecan-1-ol, 15-methyl-, dihydrogen phosphate typically involves the reaction of butoxyethanol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, usually an alkali metal hydroxide, at elevated temperatures and pressures . The resulting product is then purified through distillation or other separation techniques to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous reactors that allow for the efficient and consistent production of large quantities. The process involves the same basic reaction as in the laboratory synthesis but is optimized for higher throughput and cost-effectiveness. The use of advanced separation and purification technologies ensures that the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3,6,9,12-Tetraoxahexadecan-1-ol, 15-methyl-, dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various ethers or esters .
Scientific Research Applications
3,6,9,12-Tetraoxahexadecan-1-ol, 15-methyl-, dihydrogen phosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent and reagent in various chemical reactions and processes.
Biology: The compound is used in the preparation of biological samples and as a component in various biochemical assays.
Medicine: It is used in the formulation of pharmaceuticals and as an excipient in drug delivery systems.
Industry: The compound is used in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,6,9,12-Tetraoxahexadecan-1-ol, 15-methyl-, dihydrogen phosphate involves its interaction with various molecular targets and pathways. The compound can act as a surfactant, reducing the surface tension of aqueous solutions and enhancing the solubility of hydrophobic compounds. It can also interact with biological membranes, altering their permeability and facilitating the transport of other molecules .
Comparison with Similar Compounds
Similar Compounds
Tetraethylene glycol monobutyl ether: Similar in structure and properties, used in similar applications.
Polyethylene glycol: A broader class of compounds with varying chain lengths and applications.
Butoxyethanol: A related compound with similar solvent properties.
Uniqueness
3,6,9,12-Tetraoxahexadecan-1-ol, 15-methyl-, dihydrogen phosphate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its ability to act as a surfactant and its compatibility with various chemical and biological systems make it particularly valuable in a wide range of applications .
Properties
CAS No. |
63217-09-4 |
|---|---|
Molecular Formula |
C13H29O8P |
Molecular Weight |
344.34 g/mol |
IUPAC Name |
2-[2-[2-[2-(3-methylbutoxy)ethoxy]ethoxy]ethoxy]ethyl dihydrogen phosphate |
InChI |
InChI=1S/C13H29O8P/c1-13(2)3-4-17-5-6-18-7-8-19-9-10-20-11-12-21-22(14,15)16/h13H,3-12H2,1-2H3,(H2,14,15,16) |
InChI Key |
CXWZTSQXXIMONI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOCCOCCOCCOCCOP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


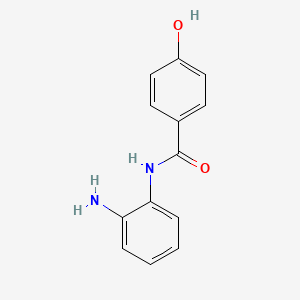
![3-Chloro-2-methyl-4-[(oxiran-2-yl)methoxy]-1H-indole](/img/structure/B14515932.png)
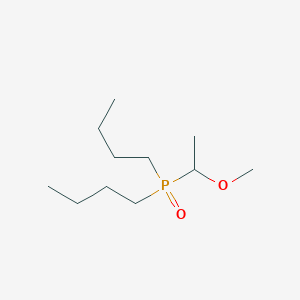
![N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-D-alanine](/img/structure/B14515960.png)



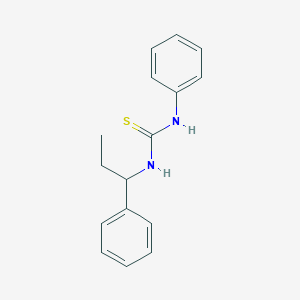
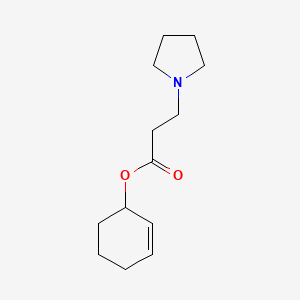
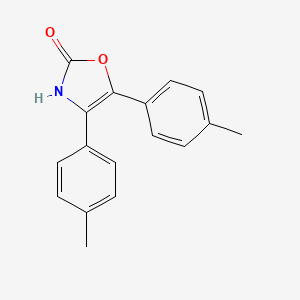
![6,7-Dichloro-4-methylthieno[2,3-B]quinoline](/img/structure/B14516002.png)
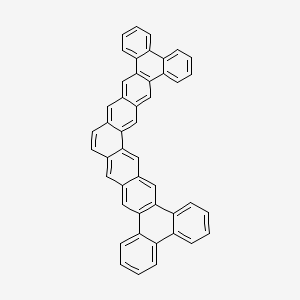
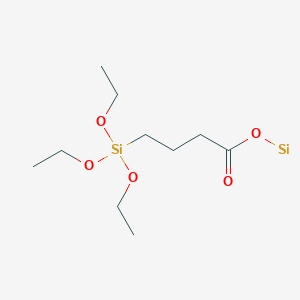
![5-[(2-Amino-4-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one](/img/structure/B14516017.png)
